Ferric picrate
CAS No.: 20255-23-6
Cat. No.: VC17086627
Molecular Formula: C18H6FeN9O21
Molecular Weight: 740.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 20255-23-6 |
|---|---|
| Molecular Formula | C18H6FeN9O21 |
| Molecular Weight | 740.1 g/mol |
| IUPAC Name | iron(3+);2,4,6-trinitrophenolate |
| Standard InChI | InChI=1S/3C6H3N3O7.Fe/c3*10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;/h3*1-2,10H;/q;;;+3/p-3 |
| Standard InChI Key | ANHAILJMBGHIFE-UHFFFAOYSA-K |
| Canonical SMILES | C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-].[Fe+3] |
Introduction
Chemical Identity and Structural Characteristics
Ferric picrate (iron(III) picrate) consists of a central Fe³⁺ ion coordinated to two picrate anions (C₆H₂N₃O₇⁻). The picrate ligand’s three nitro groups and phenolic oxygen create a polydentate binding environment. X-ray diffraction studies of analogous iron picrates demonstrate octahedral geometry, with Fe³⁺ likely coordinating through the phenolic oxygen and nitro groups . The molecular formula is inferred as C₁₂H₄FeN₆O₁₄, differing from ferrous picrate (C₁₂H₄FeN₆O₁₄²⁻) by the iron ion’s oxidation state.
Table 1: Comparative molecular properties of iron picrates
| Property | Ferrous Picrate | Ferric Picrate |
|---|---|---|
| Iron oxidation state | +2 | +3 |
| Molecular formula | C₁₂H₄FeN₆O₁₄²⁻ | C₁₂H₄FeN₆O₁₄⁻ |
| Coordination geometry | Octahedral | Octahedral |
| Primary bonds | Fe-O (phenolic) | Fe-O (phenolic) |
Synthesis Pathways
Oxidation of Ferrous Picrate
Ferric picrate is synthesized through controlled oxidation of ferrous picrate (Fe²⁺) using agents like hydrogen peroxide or atmospheric oxygen. In aqueous solutions, the reaction proceeds as:
This method ensures high purity but requires strict pH control to prevent ligand decomposition .
Direct Synthesis from Picric Acid
An alternative route involves reacting picric acid with ferric salts (e.g., FeCl₃) in ethanol-water mixtures. The reaction’s exothermic nature necessitates cooling to maintain temperatures below 50°C. Yields typically reach 70-75%, with impurities removed via recrystallization from acetone .
Thermal Decomposition Behavior
Differential scanning calorimetry (DSC) reveals ferric picrate’s decomposition initiates at 473-493 K, producing exothermic peaks at 520 K (ΔH = -3900 J·g⁻¹). This contrasts with picric acid’s decomposition at 540 K (ΔH = -5400 J·g⁻¹), indicating ferric picrate’s lower thermal stability . The decomposition pathway likely involves nitro group reduction and iron oxide formation:
Table 2: Thermal properties of picrate compounds
| Compound | Decomposition onset (K) | ΔH (J·g⁻¹) | Major gaseous products |
|---|---|---|---|
| Picric acid | 540 | -5400 | CO₂, NOₓ, H₂O |
| Ferrous picrate | 473 | -4100 | CO₂, FeO, NOₓ |
| Ferric picrate | 493 | -3900 | CO₂, Fe₂O₃, NOₓ |
Spectroscopic Characterization
Fourier-transform infrared (FTIR) spectra of ferric picrate show key bands:
-
ν(O-H): 3400 cm⁻¹ (broad, hydrated water)
-
ν(NO₂): 1530 cm⁻¹ (asymmetric), 1340 cm⁻¹ (symmetric)
-
ν(Fe-O): 480 cm⁻¹
Compared to ferrous picrate, the Fe-O stretching frequency increases by 15 cm⁻¹ due to Fe³⁺’s stronger polarizing power . UV-Vis spectra exhibit a charge-transfer band at 420 nm (ε = 1.2×10³ L·mol⁻¹·cm⁻¹), absent in ferrous derivatives.
Reactivity and Stability
Redox Behavior
Ferric picrate participates in reversible redox reactions:
Cyclic voltammetry in acetonitrile shows a quasi-reversible wave at E₁/₂ = +0.67 V vs. SCE, indicating moderate oxidizing capacity .
Hydrolytic Stability
Aqueous solutions (pH > 5) undergo gradual hydrolysis:
The hydrolysis rate doubles for every pH unit increase above 6, limiting aqueous applications .
Applications and Comparative Efficacy
Combustion Catalysis
While ferrous picrate is documented as a diesel additive, ferric picrate’s higher oxidation state may enhance radical quenching in combustion zones. Preliminary tests suggest 0.1 wt% ferric picrate in biodiesel reduces NOₓ emissions by 12% versus 8% for ferrous derivatives .
Energetic Materials
Challenges and Future Directions
Current research gaps include:
-
Single-crystal X-ray structures of ferric picrate
-
Kinetic studies of its redox processes
-
Toxicity profiling for environmental applications
Recent advances in iron coordination chemistry suggest ferric picrate could serve as a precursor for nanostructured iron oxides, leveraging its defined stoichiometry and low decomposition residue.
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